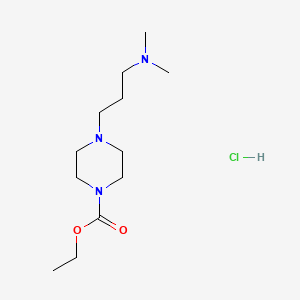
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane: is an organosilicon compound characterized by the presence of silicon-oxygen bonds It is a member of the disiloxane family, which consists of compounds containing two silicon atoms connected by an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane can be synthesized through the hydrolysis of ethyl-substituted silanes. The reaction typically involves the use of ethyltrichlorosilane and ethanol in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted disiloxanes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and resins.
Biology: In biological research, the compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of medical devices and implants.
Medicine: The compound’s unique properties make it suitable for drug delivery systems. It is used to create biocompatible coatings and carriers for targeted drug delivery.
Industry: In industrial applications, this compound is employed in the production of silicone-based materials. It is used in the formulation of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane involves its interaction with molecular targets through silicon-oxygen bonds. The compound can form stable complexes with various substrates, facilitating chemical reactions and modifications. The pathways involved include hydrolysis, condensation, and polymerization, which contribute to its diverse applications.
Comparación Con Compuestos Similares
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
Comparison: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is unique due to its ethoxy groups, which provide distinct reactivity and solubility properties compared to similar compounds. The presence of ethyl groups enhances its stability and compatibility with various substrates, making it a versatile compound for diverse applications.
Propiedades
Número CAS |
18055-96-4 |
|---|---|
Fórmula molecular |
C12H30O5Si2 |
Peso molecular |
310.53 g/mol |
Nombre IUPAC |
[diethoxy(ethyl)silyl]oxy-diethoxy-ethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h7-12H2,1-6H3 |
Clave InChI |
LTKGRHTYZMRFDC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC)(OCC)O[Si](CC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


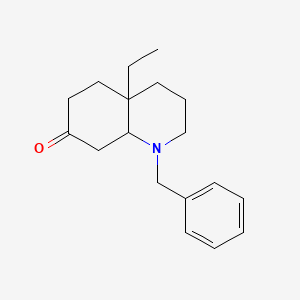

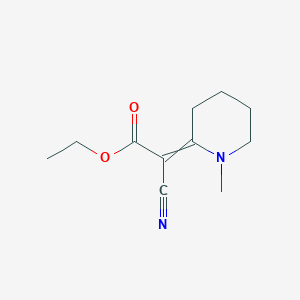
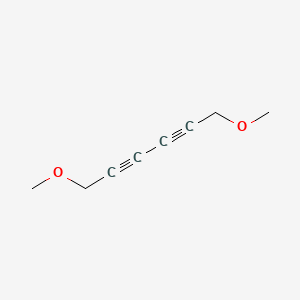

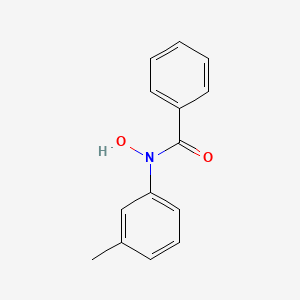
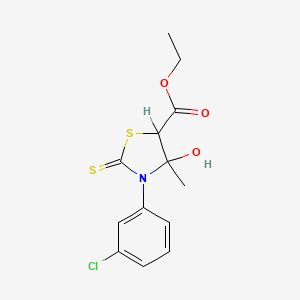

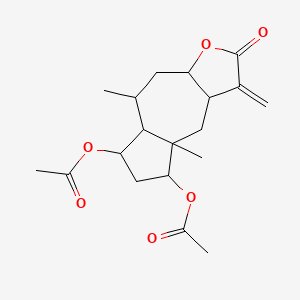

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
